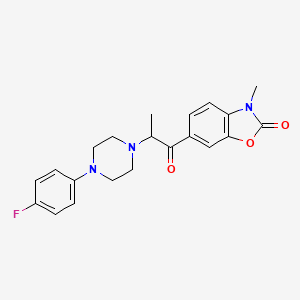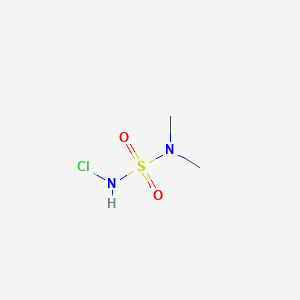
1,2-Diphenyldisilene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyldisilane is an organosilicon compound with the molecular formula (C6H5)2SiH2. It is a colorless liquid that is sensitive to air and moisture. This compound is notable for its applications in organic synthesis and materials science due to its unique chemical properties .
Métodos De Preparación
1,2-Diphenyldisilane can be synthesized through several methods:
Reaction of Phenylhydridosilane with Phenyl Bromide: This method involves the reaction of phenylhydridosilane with phenyl bromide, producing 1,2-diphenyldisilane and hydrogen bromide as a byproduct.
Catalytic Dehydrogenation: Dimethylphenylsilane can be catalytically dehydrogenated and condensed in the presence of platinum complexes to yield 1,2-diphenyldisilane.
Análisis De Reacciones Químicas
1,2-Diphenyldisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common reagents and conditions used in these reactions include:
Catalysts: Rhodium complexes, platinum complexes, and N-heterocyclic carbenes.
Solvents: Tetrahydrofuran, toluene, and other organic solvents.
Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Aplicaciones Científicas De Investigación
1,2-Diphenyldisilane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-diphenyldisilane involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the presence of catalysts, which activate the silicon-hydrogen bond, allowing the hydride to be transferred to the substrate . The molecular targets and pathways involved include carbonyl compounds, which are reduced to alcohols or amines.
Comparación Con Compuestos Similares
1,2-Diphenyldisilane can be compared with other similar compounds such as:
Diphenylsilane: This compound has a similar structure but contains only one silicon atom.
Tetramethyl-1,2-diphenyldisilane: This compound has additional methyl groups attached to the silicon atoms, which can influence its reactivity and applications.
1,2-Diphenyldisilane is unique due to its ability to form stable silicon-silicon bonds and its versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C12H10Si2 |
|---|---|
Peso molecular |
210.38 g/mol |
Nombre IUPAC |
phenyl(phenylsilylidyne)silane |
InChI |
InChI=1S/C12H10Si2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
DRNYZIOIWKJYKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si]#[Si]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)
![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide](/img/structure/B13411337.png)



![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)

![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)





